

Fentin Acetate vs. Fentin Hydroxide: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fentin acetate*

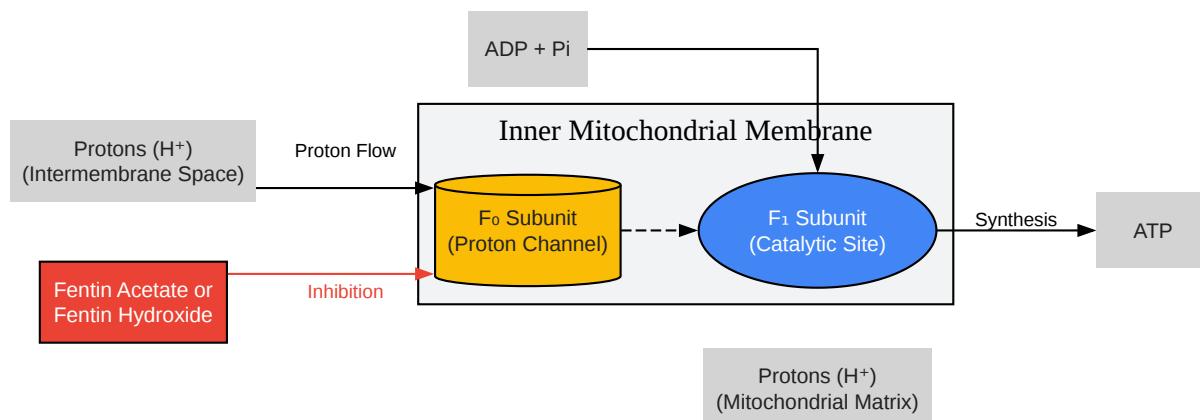
Cat. No.: *B1672543*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate and Fentin hydroxide are organotin compounds widely recognized for their fungicidal properties. Both belong to the triphenyltin group and are utilized as non-systemic fungicides with protective and some curative action.^[1] Their primary application is in agriculture for the control of fungal diseases on a variety of crops, most notably early and late blight on potatoes and leaf spot on sugar beets.^{[1][2]} **Fentin acetate** is also acknowledged for its algicidal and molluscicidal activities.^{[2][3]} This guide provides a comparative overview of the efficacy of **Fentin acetate** and Fentin hydroxide, supported by available experimental data and detailed methodologies.


Chemical and Physical Properties

While both compounds share the same active triphenyltin cation, they differ in their anionic group, which influences their physical properties. **Fentin acetate** is the O-acetyl derivative of Fentin hydroxide.^[3] In the presence of water, **Fentin acetate** can be converted to Fentin hydroxide.^[3]

Property	Fentin Acetate	Fentin Hydroxide
IUPAC Name	triphenyltin acetate	triphenyltin hydroxide
CAS Number	900-95-8	76-87-9
Molecular Formula	C ₂₀ H ₁₈ O ₂ Sn	C ₁₈ H ₁₆ OSn
Molecular Weight	409.0 g/mol	367.03 g/mol
Appearance	White crystalline solid	White crystalline solid
Mode of Action	Non-systemic fungicide with protective and some curative action. Also acts as an algicide and molluscicide.	Non-systemic fungicide with protective and curative action. [1]

Mechanism of Action

The primary mode of action for both **Fentin acetate** and Fentin hydroxide is the inhibition of oxidative phosphorylation in fungal mitochondria.^{[1][4]} Specifically, these compounds target and inhibit ATP synthase, a crucial enzyme for the production of ATP, the main energy currency of the cell.^[4] This inhibition disrupts cellular respiration and leads to fungal cell death. Both compounds are classified under FRAC (Fungicide Resistance Action Committee) Code 30.^[4] The triphenyltin cation is believed to interact with the F₀ subunit of the ATP synthase complex, blocking the proton channel and thereby halting ATP synthesis.

[Click to download full resolution via product page](#)

Mechanism of ATP Synthase Inhibition.

Comparative Efficacy Data

Direct comparative efficacy studies between **Fentin acetate** and Fentin hydroxide are limited in publicly available literature. The following tables summarize available toxicity data for each compound against various organisms. It is important to note that these data are from different studies and experimental conditions may vary, thus direct comparison should be made with caution.

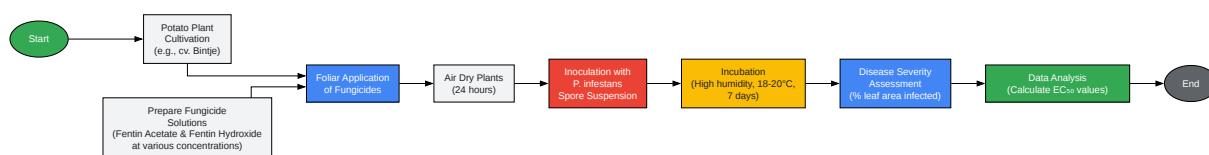
Table 1: Fungicidal Activity

Compound	Target Organism	Efficacy Metric	Value (µg/mL)	Reference
Fentin Hydroxide	Cercospora beticola	EC ₅₀	Tolerant isolates found at >1.0	[5]
Fentin Acetate	Cercospora beticola	Not specified	Used for control	[6]
Fentin Acetate	Phytophthora infestans	Not specified	Used for control	[2][7]

Table 2: Molluscicidal Activity

Compound	Target Organism	Efficacy Metric	Value (mg/L)	Reference
Fentin Acetate	Golden Apple Snail (Pomacea sp.)	Not specified	Used for control	[8]
Fentin Acetate	Nile Tilapia (Oreochromis niloticus) - Non-target	Sublethal effects	0.003	[9]

Table 3: Acute Toxicity to Non-Target Organisms


Compound	Organism	Exposure Route	Toxicity Value	Reference
Fentin Hydroxide	Mallard Duck	Oral LD ₅₀	378 mg/kg	[10]
Fentin Hydroxide	Norway Rat	Oral LD ₅₀	156 mg/kg	[10]
Fentin Acetate	Freshwater Fish	Not specified	High toxicity	[11]

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of fungicides and molluscicides, based on methodologies described in the scientific literature.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Fungicidal Efficacy Testing (e.g., against *Phytophthora infestans* on potato plants)

This protocol describes a whole-plant assay to determine the protective efficacy of the compounds.

[Click to download full resolution via product page](#)

Fungicide Efficacy Testing Workflow.

- Plant Material: Potato plants (e.g., cultivar 'Bintje') are grown in pots under controlled greenhouse conditions until they reach a suitable size (e.g., 4-6 true leaves).

- Fungicide Preparation: Stock solutions of **Fentin acetate** and Fentin hydroxide are prepared in an appropriate solvent (e.g., acetone with a surfactant) and then serially diluted with distilled water to obtain a range of test concentrations. A control group with only the solvent and water is also prepared.
- Application: The fungicide solutions are applied to the potato foliage as a fine spray until runoff. Plants are then allowed to air dry for 24 hours.
- Inoculation: A zoospore suspension of *Phytophthora infestans* is prepared from fresh cultures and the concentration is adjusted (e.g., to 1×10^5 spores/mL). The dried, treated plants are then inoculated by spraying the spore suspension onto the leaves.
- Incubation: Inoculated plants are placed in a dew chamber or a high-humidity environment ($>95\%$ RH) at 18-20°C for 24-48 hours to facilitate infection, followed by incubation in a controlled environment with a 16-hour photoperiod for 5-7 days.
- Disease Assessment: The percentage of leaf area covered with late blight lesions is visually assessed for each plant.
- Data Analysis: The data are used to calculate the effective concentration required to inhibit disease development by 50% (EC₅₀) for each compound using probit analysis or other suitable statistical methods.

Molluscicidal Efficacy Testing (e.g., against *Lymnaea anatina*)

This protocol is based on the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[\[12\]](#)[\[15\]](#)

- Test Organisms: Adult freshwater snails (e.g., *Lymnaea anatina*) of a uniform size are collected and acclimatized to laboratory conditions for at least 48 hours.
- Compound Preparation: Stock solutions of **Fentin acetate** and Fentin hydroxide are prepared and serially diluted in dechlorinated tap water to achieve the desired test concentrations.

- **Exposure:** Groups of snails (e.g., 10 snails per replicate) are placed in glass beakers containing a specific volume (e.g., 200 mL) of the test solution. A control group is maintained in dechlorinated water only. The exposure period is typically 24 hours.
- **Recovery:** After the exposure period, the snails are removed from the test solutions, rinsed with clean water, and transferred to beakers containing fresh, untreated water for a recovery period of 24 or 48 hours. They may be provided with a food source like lettuce during this period.
- **Mortality Assessment:** Mortality is assessed at the end of the recovery period. Snails are considered dead if they show no movement or reaction when gently prodded with a needle, or if there is evidence of hemorrhage.
- **Data Analysis:** The mortality data are subjected to probit analysis to determine the lethal concentration required to kill 50% (LC₅₀) and 90% (LC₉₀) of the snail population.

Conclusion

Fentin acetate and Fentin hydroxide are effective non-systemic fungicides with a shared mechanism of action targeting mitochondrial ATP synthase. Their efficacy against key agricultural fungal pathogens like *Phytophthora infestans* and *Cercospora beticola* is well-established. **Fentin acetate** also demonstrates molluscicidal properties. While a direct, comprehensive comparison of their potency from a single study is not readily available, the existing data suggests that both are potent biocides. The choice between the two may depend on specific target organisms, environmental conditions, and regulatory considerations. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive assessment of their relative efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. Fentin acetate TC - HEBEN [hb-p.com]
- 3. Fentin acetate | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy of Achyranthes aspera (L.) as a Molluscicidal Bait Formulation against Fresh Water Snail Biomphalaria pfeifferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apsnet.org [apsnet.org]
- 8. Fentin acetate (Ref: OMS 1020) [sitem.herts.ac.uk]
- 9. Toxicity of Fentin Acetate Molluscicide on Haematological and Growth of Nile Tilapia, Oreochromis Niloticus (Linnaeus, 1758) - Neliti [neliti.com]
- 10. Phytophthora infestans: An Overview of Methods and Attempts to Combat Late Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute toxicity of Brestan and fentin acetate on some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. scielo.br [scielo.br]
- To cite this document: BenchChem. [Fentin Acetate vs. Fentin Hydroxide: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672543#fentin-acetate-vs-fentin-hydroxide-comparative-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com